molecular formula C14H24N2O4 B2782602 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)propanamide CAS No. 1916076-45-3

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)propanamide

Cat. No.: B2782602
CAS No.: 1916076-45-3
M. Wt: 284.356
InChI Key: MKHUVBHITRPQOH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)propanamide is a complex organic compound characterized by its oxazole ring and various functional groups

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-10-12(11(2)20-16-10)5-6-13(17)15-9-14(3,18)7-8-19-4/h18H,5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHUVBHITRPQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The oxazole ring can be formed by reacting a suitable precursor with a dehydrating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted oxazoles or amides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as an intermediate in the synthesis of other chemical compounds.

  • Biology: It may have biological activity that makes it useful in studying biological processes.

  • Medicine: Potential therapeutic applications, such as in the development of new drugs.

  • Industry: Use in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response.

Comparison with Similar Compounds

  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide

  • N-(2-hydroxy-4-methoxy-2-methylbutyl)propanamide

Uniqueness: This compound is unique due to the presence of both the oxazole ring and the hydroxy-methoxy-methylbutyl group, which may confer different chemical and biological properties compared to similar compounds.

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